2-Methylfuran-3-sulfonyl chloride

Description

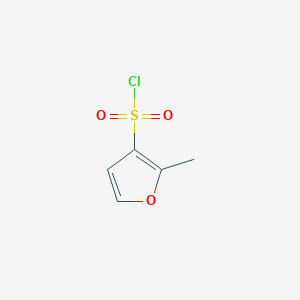

2-Methylfuran-3-sulfonyl chloride (systematic name: 5-(3,5-Dimethylisoxazol-4-yl)-2-methylfuran-3-sulfonyl chloride) is a sulfonyl chloride derivative featuring a substituted furan backbone. This compound is characterized by a methyl group at the 2-position of the furan ring and a sulfonyl chloride group at the 3-position. It is synthesized via multi-step organic reactions, achieving a yield of 80% under optimized conditions . The compound crystallizes as white crystals with a melting point of 115–117°C, as confirmed by nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses . Its molecular formula is $ \text{C}{10}\text{H}{11}\text{ClN}2\text{O}4\text{S} $, with a molecular weight of 314.72 g/mol.

The sulfonyl chloride group renders it highly reactive, making it a valuable intermediate in synthesizing sulfonamides, sulfonate esters, and other derivatives for pharmaceutical and agrochemical applications.

Properties

IUPAC Name |

2-methylfuran-3-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClO3S/c1-4-5(2-3-9-4)10(6,7)8/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGDFSVKPEQKKJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CO1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90717312 | |

| Record name | 2-Methylfuran-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90717312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60965-56-2 | |

| Record name | 2-Methylfuran-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90717312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylfuran-3-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylfuran-3-sulfonyl chloride typically involves the sulfonation of 2-methylfuran followed by chlorination. One common method includes the reaction of 2-methylfuran with sulfur trioxide to form the corresponding sulfonic acid, which is then treated with thionyl chloride to yield 2-Methylfuran-3-sulfonyl chloride .

Industrial Production Methods: Industrial production of 2-Methylfuran-3-sulfonyl chloride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Methylfuran-3-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively.

Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride under specific conditions.

Oxidation Reactions: It can be further oxidized to form sulfonic acids.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines (e.g., aniline) and alcohols (e.g., methanol) are commonly used. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.

Major Products:

Sulfonamides: Formed from the reaction with amines.

Sulfonate Esters: Formed from the reaction with alcohols.

Sulfonic Acids: Formed from oxidation reactions.

Scientific Research Applications

Organic Synthesis

The compound serves as a crucial intermediate in organic synthesis, particularly in the formation of sulfonamide derivatives. These derivatives are important in the development of pharmaceuticals and agrochemicals. The sulfonyl chloride group can react with various nucleophiles, such as:

- Amines: Forming sulfonamides.

- Alcohols: Leading to sulfonate esters.

- Thiols: Resulting in sulfonothioates.

These reactions allow for the modification of biological molecules and the synthesis of complex organic compounds.

Medicinal Chemistry

In medicinal chemistry, 2-Methylfuran-3-sulfonyl chloride is explored for its potential as a building block in drug development. It has been utilized in the synthesis of inhibitors targeting various biological pathways, including those involved in cancer and viral infections. For instance, studies have shown that compounds derived from this sulfonyl chloride exhibit significant biological activity against specific targets, which can lead to new therapeutic agents .

Case Study: Antiviral Compounds

A notable application is its use in synthesizing antiviral agents. Research demonstrated that derivatives of 2-Methylfuran-3-sulfonyl chloride were effective against respiratory viruses, showcasing its potential in developing treatments for viral infections . The structure-activity relationship (SAR) studies indicated that modifications at the furan ring could enhance bioactivity while maintaining selectivity.

Material Science

In material science, 2-Methylfuran-3-sulfonyl chloride is employed to create functionalized polymers and resins. These materials can be used in various applications, including coatings and adhesives, where enhanced chemical resistance and durability are required. The incorporation of sulfonyl groups into polymer backbones can improve thermal stability and modify surface properties.

Analytical Applications

The compound is also utilized as a chiral derivatizing agent in analytical chemistry. It aids in determining the enantiomeric excess of alcohols and amines, which is crucial for evaluating the purity of chiral compounds in pharmaceuticals . This application highlights its role not only as a synthetic intermediate but also as a tool for analytical methods.

Summary Table of Applications

| Application Area | Specific Uses |

|---|---|

| Organic Synthesis | Formation of sulfonamides, sulfonate esters |

| Medicinal Chemistry | Development of antiviral agents |

| Material Science | Creation of functionalized polymers |

| Analytical Chemistry | Chiral derivatization for enantiomeric excess |

Mechanism of Action

The mechanism of action of 2-Methylfuran-3-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as a sulfonylating agent, transferring the sulfonyl group to nucleophilic substrates. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions employed.

Comparison with Similar Compounds

Key Findings :

- Positional Isomerism : The 3-sulfonyl substitution in the target compound confers a higher melting point (115–117°C) compared to the 2-sulfonyl furan analog (61–63°C), likely due to enhanced crystal packing efficiency.

- Heterocycle Effect : Replacing furan with thiophene (sulfur-containing ring) increases the melting point (82–84°C vs. 61–63°C) but reduces yield slightly (82% vs. 78%). Thiophene’s larger atomic radius may influence reactivity and stability .

- Synthetic Yield : The target compound’s 80% yield aligns with analogs, suggesting consistent efficiency in sulfonation reactions under similar conditions.

Other Sulfonyl Chlorides

Trifluoromethanesulfonyl Chloride

Trifluoromethanesulfonyl chloride ($ \text{CF}3\text{SO}2\text{Cl} $) is a fluorinated sulfonyl chloride with a boiling point of 29–32°C, density of 1.583 g/mL, and refractive index of 1.334 . Unlike 2-methylfuran-3-sulfonyl chloride, its low boiling point and high electron-withdrawing trifluoromethyl group make it a superior leaving group in nucleophilic substitutions. However, it lacks the aromatic heterocycle, limiting its use in bioactive molecule synthesis.

Aromatic Sulfonyl Chlorides

- (2-Cyanophenyl)methanesulfonyl chloride: Features a cyano-substituted benzene ring. Used in peptide synthesis and as a sulfonating agent. Its safety profile includes warnings for skin/eye damage (H314) .

- [3-(Trifluoromethyl)phenyl]methanesulfonyl chloride : Contains a trifluoromethyl group, enhancing metabolic stability in drug candidates. It shares similar hazards (H302, H314) .

Comparison :

- Reactivity : The target compound’s furan ring may undergo electrophilic substitution more readily than benzene derivatives.

- Applications : Aromatic sulfonyl chlorides are preferred in medicinal chemistry, while furan/thiophene derivatives are niche intermediates for heterocyclic drug scaffolds.

Sulfonylurea Herbicides

lists sulfonylurea methyl esters (e.g., metsulfuron-methyl), which share sulfonyl groups but are esterified. These act as herbicides by inhibiting acetolactate synthase. While structurally distinct from 2-methylfuran-3-sulfonyl chloride, they highlight the versatility of sulfonyl groups in agrochemical design .

Biological Activity

2-Methylfuran-3-sulfonyl chloride is a sulfonyl chloride derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Sulfonyl chlorides are known for their reactivity and versatility in organic synthesis, often serving as intermediates in the development of pharmaceuticals and agrochemicals. This article explores the biological activity of 2-Methylfuran-3-sulfonyl chloride, focusing on its antimicrobial, anticancer, and other therapeutic potentials.

2-Methylfuran-3-sulfonyl chloride has the following chemical structure:

- Molecular Formula : C5H5ClO2S

- Molecular Weight : 178.61 g/mol

- CAS Number : 924865-06-5

The compound features a furan ring substituted with a methyl group and a sulfonyl chloride functional group, contributing to its reactivity and potential biological interactions.

Antimicrobial Activity

Research indicates that 2-Methylfuran-3-sulfonyl chloride exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The compound was shown to inhibit biofilm formation and quorum sensing in Hafnia alvei, suggesting its utility in combating biofilm-associated infections .

Table 1: Antimicrobial Activity of 2-Methylfuran-3-sulfonyl Chloride

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Methicillin-resistant Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 18 | 16 |

| Hafnia alvei | 20 | 8 |

Anticancer Properties

The compound's potential as an anticancer agent has been explored, particularly in inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. In vitro studies demonstrated that treatment with 2-Methylfuran-3-sulfonyl chloride resulted in decreased metabolic activity in cancer cells, indicating cytotoxic effects. The mechanism appears to involve the disruption of cell signaling pathways associated with growth and survival .

Table 2: Cytotoxic Effects of 2-Methylfuran-3-sulfonyl Chloride on Cancer Cell Lines

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 25 |

| HeLa (Cervical Cancer) | 30 |

| A549 (Lung Cancer) | 28 |

The biological activity of 2-Methylfuran-3-sulfonyl chloride is attributed to its ability to interact with specific molecular targets. The sulfonyl chloride group is known to participate in nucleophilic substitution reactions, allowing it to form covalent bonds with nucleophiles such as amino acids in proteins. This reactivity can lead to the inhibition of enzymes critical for bacterial survival or cancer cell proliferation.

Case Studies

- Antimicrobial Efficacy : In a controlled study, the efficacy of various sulfonyl chlorides, including 2-Methylfuran-3-sulfonyl chloride, was assessed against common pathogens. The results demonstrated a strong correlation between structural modifications and antimicrobial potency, emphasizing the significance of the furan moiety in enhancing biological activity .

- Cytotoxicity Assessment : A separate investigation into the cytotoxic effects on cancer cell lines revealed that compounds with similar structural features exhibited varying degrees of activity, underscoring the importance of functional groups attached to the furan ring. The study concluded that further optimization could enhance the therapeutic index of such compounds .

Q & A

Basic Research Questions

Q. How can the synthesis of 2-Methylfuran-3-sulfonyl chloride be optimized for high purity and yield?

- Methodological Answer : The compound can be synthesized via oxidation of 2-methylfuran-3-thiol using 3-chloroperbenzoic acid (mCPBA) in dichloromethane at low temperatures (e.g., 273 K). Post-reaction, the mixture is washed with saturated sodium bicarbonate to neutralize excess acid. Purification via column chromatography (hexane:ethyl acetate, 2:1 v/v) yields high-purity product. Monitoring reaction progress with TLC (Rf ~0.64 in hexane:ethyl acetate) ensures optimal conversion .

Q. What analytical techniques are most effective for characterizing 2-Methylfuran-3-sulfonyl chloride?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, particularly to identify sulfonyl chloride and methyl group signals. X-ray diffraction of single crystals (grown via slow acetone evaporation) provides definitive stereochemical data. Mass spectrometry (MS) validates molecular weight, while IR spectroscopy confirms sulfonyl (S=O) and C-Cl bond stretches .

Q. How should 2-Methylfuran-3-sulfonyl chloride be stored to maintain stability?

- Methodological Answer : Store under inert gas (argon/nitrogen) at –20°C in airtight, amber glass vials to prevent hydrolysis. Pre-drying solvents (e.g., dichloromethane) with molecular sieves minimizes moisture exposure. Stability tests under varying pH and temperature conditions are recommended to assess degradation kinetics .

Advanced Research Questions

Q. What strategies improve regioselectivity in substitution reactions involving 2-Methylfuran-3-sulfonyl chloride?

- Methodological Answer : Regioselectivity is influenced by the electron-withdrawing sulfonyl group, which directs nucleophilic attack to the furan ring’s α-position. Computational modeling (DFT) can predict reactive sites, while steric effects from the methyl group may necessitate tailored catalysts (e.g., Pd/Cu systems). Comparative studies with analogs like 3-(trifluoromethyl)pyridine-2-sulfonyl chloride highlight substitution pattern impacts .

Q. How does 2-Methylfuran-3-sulfonyl chloride perform in solid-phase synthesis for drug discovery?

- Methodological Answer : The compound’s sulfonyl chloride group enables covalent immobilization on amine-functionalized resins (e.g., Wang resin). Optimize coupling using DIPEA in DMF at 0°C to minimize side reactions. Post-reaction, cleavage with TFA/water (95:5) releases target molecules. Validate resin-bound intermediates via FT-IR or MALDI-TOF MS .

Q. What are the challenges in using 2-Methylfuran-3-sulfonyl chloride for synthesizing sulfonamide-based enzyme inhibitors?

- Methodological Answer : Key challenges include controlling sulfonamide bond formation without overreacting with secondary amines. Use stoichiometric control (1:1.05 molar ratio) and low temperatures (0–5°C) to suppress di-sulfonation. Screen solvent polarity (e.g., THF vs. acetonitrile) to modulate reactivity. Validate enzyme inhibition via fluorescence-based assays and co-crystallization studies .

Q. How can computational methods predict the reactivity of 2-Methylfuran-3-sulfonyl chloride in complex reaction systems?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for sulfonylation reactions. Molecular dynamics simulations assess solvent effects (e.g., DCM vs. toluene). Compare results with experimental kinetic data (UV-Vis monitoring) to refine predictive accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.